molecular formula C15H21NOS B2885642 N-cyclopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049514-38-6

N-cyclopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2885642
CAS RN: 1049514-38-6
M. Wt: 263.4
InChI Key: MFDJRBBOHPUIQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis information for “N-cyclopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide” is not available, a similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .

Scientific Research Applications

Synthesis and Structural Analysis

Research in the field of organic chemistry has developed methods for synthesizing a variety of thiophene-containing compounds, showcasing the versatility and reactivity of thiophene derivatives. For instance, studies have demonstrated the synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization processes, highlighting the efficiency of novel ligands in synthesizing heterocyclic amides (Wang et al., 2008). Additionally, structural investigation and Hirshfeld surface analysis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide have been conducted, revealing insights into the molecule's crystalline structure and interactions, alongside evaluations of its antioxidant and antimicrobial properties ([Cakmak et al., 2022](https://consensus.app/papers/synthesis-structural-investigation-hirshfeld-surface-cakmak/697b499b815d55b781f3427d175fd148/?utm_source=chatgpt)).

Biological Evaluation

A study synthesized and evaluated the biological activity of aminothiazoles and related derivatives, including thiophene compounds, for their anti-inflammatory properties. This research underscores the potential therapeutic applications of thiophene derivatives in addressing inflammation (Thabet et al., 2011). Another investigation explored the antimicrobial activity of thiophenyl pyrazoles and isoxazoles synthesized using green chemistry principles, highlighting the compounds' efficacy against various bacterial and fungal strains (Sowmya et al., 2018). Moreover, the development of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including their structural characterization and examination for antibacterial activity, further exemplifies the chemical's application in creating potential antimicrobial agents (Özer et al., 2009).

properties

IUPAC Name

N-cyclopentyl-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c17-14(16-12-6-1-2-7-12)15(9-3-4-10-15)13-8-5-11-18-13/h5,8,11-12H,1-4,6-7,9-10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDJRBBOHPUIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide

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